ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Description
Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety, a hydroxy group at position 5, a methyl group at position 3, and a propanoate ester at position 2.
Properties
IUPAC Name |
ethyl 3-[2-(1H-benzimidazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-3-23-14(21)9-8-11-10(2)19-20(15(11)22)16-17-12-6-4-5-7-13(12)18-16/h4-7,19H,3,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPOSVKMHPGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the construction of the pyrazole ring. The final step includes the esterification of the propanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Heterocyclic Attachments
- Benzimidazole vs. Benzothiazole: The target compound’s benzimidazole group differs from benzothiazole-containing analogs like 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile ().
- Pyran vs. Pyrazole: Compounds such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () replace pyrazole with pyran rings. Pyran derivatives exhibit distinct electronic properties due to their oxygen atom, which may reduce metabolic stability compared to pyrazole-based structures .
Functional Group Variations
- Ester Groups: The propanoate ester in the target compound contrasts with ethyl cyanoacetate-derived esters (e.g., ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate, ). Longer alkyl chains (propanoate vs. acetate) may enhance lipophilicity, affecting membrane permeability .
- Hydroxy vs. Carbamoyl Groups: The 5-hydroxy substituent in the target compound differs from the carbamoyl group in Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (). Hydroxy groups can increase acidity (pKa ~10), influencing solubility and hydrogen-bonding interactions compared to carbamoyl’s neutral polarity .
Biological Activity
Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzimidazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds with modifications at the 2-position of the indole nucleus showed excellent inhibitory activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral potential. Specifically, compounds similar to this compound have shown inhibitory effects on the helicase activity of viruses such as Hepatitis C Virus (HCV) . The mechanism often involves the disruption of viral replication processes.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound in this regard warrants further investigation.
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. For instance, the presence of hydroxyl groups and their position on the pyrazole ring can significantly enhance or diminish activity against specific targets .
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at 5-position | Increased antiviral activity against HCV |
| Methyl substitution at 3-position | Enhanced antimicrobial properties |
| Alkyl chain length | Optimal length correlates with increased potency |
Case Studies
- Antiviral Study : A recent study demonstrated that a series of benzimidazole analogs exhibited potent inhibition of HCV helicase with IC50 values around 6.5 µM when tested in vitro .
- Antimicrobial Evaluation : In another investigation, several benzimidazole derivatives were synthesized and tested against common bacterial strains, showing promising results comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
